3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide
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Overview
Description
3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step often involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide group.
Introduction of the Dichlorophenyl Group: This can be achieved through a substitution reaction where the dichlorophenyl group is introduced to the benzene ring.
Morpholine Ring Addition: The morpholine ring is typically added through a nucleophilic substitution reaction, where the morpholine displaces a leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Possible applications in drug development, particularly for its antibacterial properties.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This allows the compound to inhibit enzyme activity, leading to antibacterial effects. The dichlorophenyl and morpholine groups may enhance binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Chloramphenicol: Contains a dichlorophenyl group and is used as an antibiotic.
Morpholine derivatives: Various compounds containing the morpholine ring used in pharmaceuticals and agrochemicals.
Uniqueness
3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer a range of chemical and biological properties
Properties
IUPAC Name |
3-amino-N-(2,5-dichlorophenyl)-4-morpholin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S/c17-11-1-3-13(18)15(9-11)20-25(22,23)12-2-4-16(14(19)10-12)21-5-7-24-8-6-21/h1-4,9-10,20H,5-8,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXMCPKBDFXORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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